Hexokinase Inhibition: Potent and Selective Activity Against Yeast and Human Isoforms
2-Amino-4-chloro-5-fluorobenzoic acid exhibits potent inhibition of hexokinase, the first rate-limiting enzyme in glycolysis, with an average inhibitory concentration of 0.1 µM . Against purified yeast hexokinase, the compound demonstrates an IC50 of 1.7 µM, while against human hexokinase the IC50 is 3.2 µM, indicating modest species selectivity . Importantly, the selectivity index (SI) for this compound was calculated to be 5.8-fold higher than that of glucose-6-phosphate dehydrogenase (G6PD), a well-known target enzyme in cancer chemotherapy research, suggesting reduced off-target effects on this critical metabolic pathway .
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 1.7 µM (yeast hexokinase); IC50 = 3.2 µM (human hexokinase); Average inhibitory concentration = 0.1 µM; Selectivity Index = 5.8-fold vs. G6PD |
| Comparator Or Baseline | Glucose-6-phosphate dehydrogenase (G6PD) |
| Quantified Difference | 5.8-fold higher selectivity index compared to G6PD |
| Conditions | In vitro enzymatic assays using purified yeast and human hexokinases; assay details not fully disclosed in vendor documentation |
Why This Matters
This selective hexokinase inhibition profile makes the compound a valuable tool for studying glycolysis in trypanosomes (e.g., T. brucei) and a potential starting point for antiparasitic drug discovery.
